molecular formula C16H16N2O B13326797 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylnicotinaldehyde

6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylnicotinaldehyde

Cat. No.: B13326797
M. Wt: 252.31 g/mol
InChI Key: GMLLNDSJKLZMNY-UHFFFAOYSA-N
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Description

6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylnicotinaldehyde is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes a dihydroisoquinoline moiety fused with a nicotinaldehyde group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylnicotinaldehyde typically involves multi-step organic reactions. One common method includes the Castagnoli-Cushman reaction, which involves the reaction of homophthalic anhydride with amines to form the desired isoquinoline scaffold . The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like trifluoroacetic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis machines can enhance the efficiency and yield of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylnicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylnicotinic acid.

    Reduction: 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylnicotinalcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylnicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylnicotinaldehyde involves its interaction with specific molecular targets. For instance, as an inhibitor of aldo-keto reductase AKR1C3, the compound binds to the enzyme’s active site, preventing the conversion of substrates involved in hormone metabolism . This inhibition can disrupt the growth of hormone-dependent cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylnicotinaldehyde is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a dihydroisoquinoline moiety with a nicotinaldehyde group sets it apart from other isoquinoline derivatives, providing unique opportunities for chemical modifications and biological applications.

Properties

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

6-(3,4-dihydro-1H-isoquinolin-2-yl)-5-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C16H16N2O/c1-12-8-13(11-19)9-17-16(12)18-7-6-14-4-2-3-5-15(14)10-18/h2-5,8-9,11H,6-7,10H2,1H3

InChI Key

GMLLNDSJKLZMNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCC3=CC=CC=C3C2)C=O

Origin of Product

United States

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